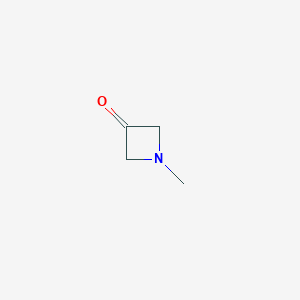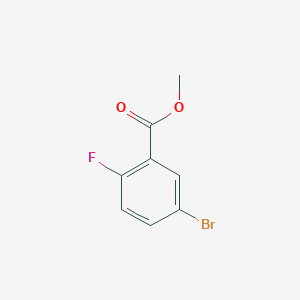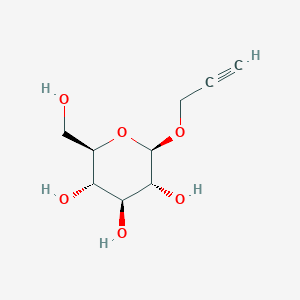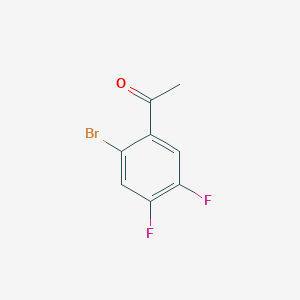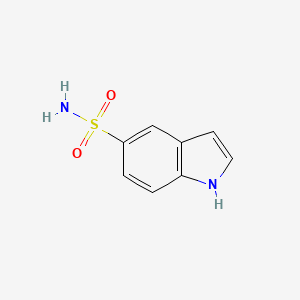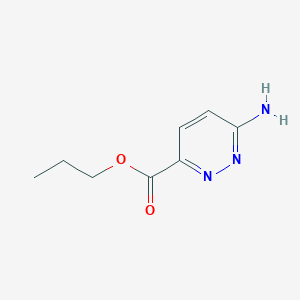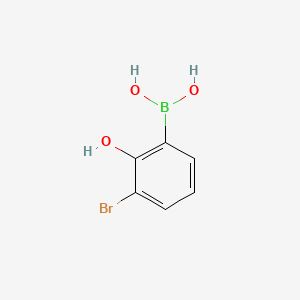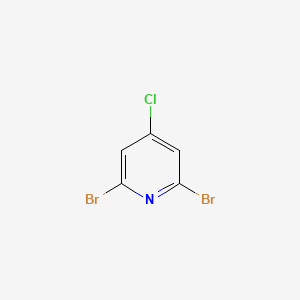![molecular formula C8H8N2 B1592080 3-Methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 25796-95-6](/img/structure/B1592080.png)
3-Methyl-1H-pyrrolo[2,3-C]pyridine
説明
3-Methyl-1H-pyrrolo[2,3-C]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 132.16 . The IUPAC name for this compound is 3-methyl-1H-pyrrolo[2,3-c]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-pyrrolo[2,3-C]pyridine consists of a pyrrole ring fused with a pyridine ring . The presence of nitrogen atoms in the ring structure contributes to its biological and pharmacological significance .Chemical Reactions Analysis
Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Physical And Chemical Properties Analysis
3-Methyl-1H-pyrrolo[2,3-C]pyridine is a solid compound . Its InChI code is 1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3 and the InChI key is MPCPRMCFZLOAGZ-UHFFFAOYSA-N .科学的研究の応用
- Pyrrolopyridine derivatives are of increasing interest in drug design and medicinal chemistry .
- They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
- They contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
- Pyrrolopyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 .
- Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
- In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- 4h also significantly inhibited the migration and invasion of 4T1 cells .
Medicinal Chemistry
Cancer Therapy
Treatment of Diseases of the Nervous and Immune Systems
- Pyridine-containing compounds, including pyrrolopyridine derivatives, have been found to have antiviral and anticholinesterase activities .
- These compounds have been synthesized for research into their potential medicinal applications .
- Pyridine-containing compounds, such as pyrrolopyridine derivatives, have also been found to have antimalarial and antimicrobial activities .
- These compounds are of increasing interest in the field of medicinal chemistry .
- Certain pyrrolopyridine derivatives may be effective in reducing blood glucose levels .
- This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antiviral and Anticholinesterase Activities
Antimalarial and Antimicrobial Activities
Treatment of Hyperglycemia and Related Conditions
- Pyrrolopyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 .
- These compounds inhibit the proliferation of cancer cells and induce apoptosis .
- They also significantly inhibit the migration and invasion of cancer cells .
- These properties make them potential candidates for cancer therapy .
- Pyrrolopyridine derivatives have been found to have antiviral and anticholinesterase activities .
- These properties make them potential candidates for the treatment of viral infections and conditions related to cholinesterase activity .
- Pyrrolopyridine derivatives have been found to have antimalarial and antimicrobial activities .
- These properties make them potential candidates for the treatment of malaria and various microbial infections .
- Pyrrolopyridine derivatives have been found to have antidiabetic activities .
- These properties make them potential candidates for the treatment of diabetes .
- Certain pyrrolopyridine derivatives may be effective in reducing blood glucose levels .
- This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Fibroblast Growth Factor Receptor Inhibitors
Antiviral and Anticholinesterase Activities
Antimalarial and Antimicrobial Activities
Antidiabetic Activities
Treatment of Hyperglycemia and Related Conditions
Biomedical Applications
特性
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-10-8-5-9-3-2-7(6)8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCPRMCFZLOAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612152 | |
| Record name | 3-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
25796-95-6 | |
| Record name | 3-Methyl-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50612152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



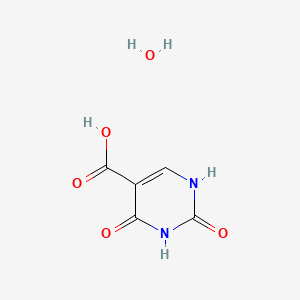
![6-Methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1592000.png)
